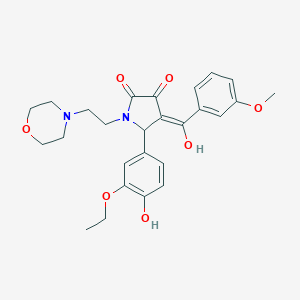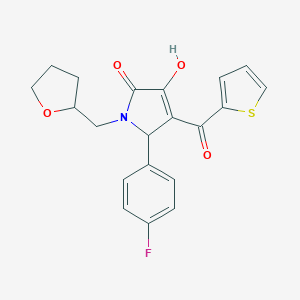
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EM011 or EM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EM011 belongs to the class of pyrrolone derivatives and has been extensively studied for its pharmacological properties.
作用机制
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a crucial role in the development of inflammation and cancer. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exert various biochemical and physiological effects in pre-clinical studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one also reduces the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammation. Additionally, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to reduce the expression of adhesion molecules that promote the adhesion of cancer cells to endothelial cells, thereby inhibiting their metastasis.
实验室实验的优点和局限性
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments. The compound is stable in solution and can be easily synthesized in large quantities. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have low toxicity in animal studies, making it a safe candidate for further development. However, the limitations of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one include its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is in the treatment of cancer, where the compound has shown promising results in pre-clinical studies. Further research is needed to evaluate the safety and efficacy of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in clinical trials. Another potential application of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where the compound has been found to have neuroprotective effects. Future research should focus on elucidating the mechanisms of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in these diseases and evaluating its potential as a therapeutic agent.
合成方法
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with morpholine and 4-hydroxy-3-ethoxybenzaldehyde to yield the final product, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
属性
分子式 |
C26H30N2O7 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O7/c1-3-35-21-16-17(7-8-20(21)29)23-22(24(30)18-5-4-6-19(15-18)33-2)25(31)26(32)28(23)10-9-27-11-13-34-14-12-27/h4-8,15-16,23,29-30H,3,9-14H2,1-2H3/b24-22+ |
InChI 键 |
RTTBYVHNMGMMDB-ZNTNEXAZSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282388.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)
![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282392.png)
![Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282394.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
![4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282396.png)
![Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282399.png)
![methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282401.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)

![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)

